Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride
Description
Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride (CAS: 1714144-91-8) is a spirocyclic compound featuring a benzyl ester group at the 2-position of the diazaspiro framework. It is commercially available with a purity of ≥97% and is utilized in pharmaceutical research, particularly in high-throughput screening for bioactive molecules . Its synthesis involves multi-step organic reactions, including cyclization and functional group modifications, as described in protocols for related diazaspiro compounds .
Properties
IUPAC Name |
benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2.ClH/c20-16(21-13-15-5-2-1-3-6-15)19-12-4-7-17(14-19)8-10-18-11-9-17;/h1-3,5-6,18H,4,7-14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIQFCMXXVDLDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)CN(C1)C(=O)OCC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For example, a precursor containing a diaza compound can undergo cyclization under acidic or basic conditions to form the spirocyclic structure.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction. This step often involves the use of benzyl halides and a suitable base to facilitate the substitution.
Formation of the Carboxylate Group: The carboxylate group can be introduced through esterification or amidation reactions, depending on the desired functional group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, which can be achieved by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce or replace functional groups on the benzyl or spirocyclic moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Benzyl halides, alkyl halides, and other electrophiles or nucleophiles in the presence of suitable bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound’s rigid spirocyclic structure makes it a valuable scaffold for drug design. It can be used to develop novel therapeutics targeting various diseases, including neurological disorders and infectious diseases.
Materials Science: The unique structure of the compound can be exploited in the design of new materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: The compound can be used as a tool in biological studies to investigate the effects of spirocyclic structures on biological systems and their interactions with biomolecules.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for organic synthesis.
Mechanism of Action
The mechanism of action of Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The spirocyclic structure can enhance binding affinity and selectivity by providing a rigid and conformationally constrained framework. The benzyl and carboxylate groups can also participate in specific interactions with target molecules, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Physicochemical Properties
The following table highlights key structural analogues and their properties:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | LogP | Purity | Key Features |
|---|---|---|---|---|---|---|
| Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride | 1714144-91-8 | C₁₇H₂₃ClN₂O₂ | 322.83 | ~3.1* | ≥97% | Benzyl ester at 2-position; spirocyclic scaffold |
| tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride | 1023301-88-3 | C₁₄H₂₇ClN₂O₂ | 290.83 | 3.4558 | >97% | tert-Butyl ester enhances lipophilicity; used as a synthetic intermediate |
| tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride | 1279866-58-8 | C₁₄H₂₇ClN₂O₂ | 290.83 | ~3.4* | ≥97% | Ester group at 9-position; distinct stereochemical effects on bioactivity |
| 9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride | 1198286-24-6 | C₁₆H₂₆Cl₂N₂ | 323.30 | N/A | 98%+ | Dual benzyl substitution; dihydrochloride salt improves solubility |
| Ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride | 2241139-47-7 | C₁₂H₂₁ClN₂O₃ | 276.76 | ~1.8* | N/A | Oxo group modifies hydrogen-bonding potential; lower LogP than benzyl analogues |
*Estimated from structural analogs .
Key Observations:
- Substituent Position : The placement of ester groups (e.g., 2- vs. 9-position in tert-butyl derivatives) significantly alters lipophilicity and steric interactions. For instance, tert-butyl derivatives exhibit higher LogP values (~3.4–3.5) compared to benzyl analogues (~3.1), impacting membrane permeability .
- Salt Forms : Hydrochloride salts (e.g., dihydrochloride in 9-benzyl derivatives) enhance aqueous solubility, critical for in vitro assays .
- Functional Groups : Introduction of oxo groups (e.g., 4-oxo in ethyl derivatives) reduces LogP and may modulate target binding via hydrogen bonding .
This compound
- ER Stress Activation : Identified as a potent inducer of endoplasmic reticulum (ER) stress in glioma cells, triggering cytotoxic effects in 3D models .
- Screening Utility : Used in high-throughput screens targeting ER stress pathways, with validated orthogonal assays confirming activity .
Analogues with Distinct Bioactivity:
tert-Butyl Derivatives : Primarily serve as intermediates in synthesizing sigma-1 receptor antagonists. For example, 9-benzyl-1,5-dioxa-9-azaspiro[5.5]undecane derivatives show efficacy in blocking binge-eating behaviors in preclinical models .
Biological Activity
Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride, with the CAS number 1714144-91-8, is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and relevant case studies.
- Molecular Formula : C17H25ClN2O2
- Molecular Weight : 324.85 g/mol
- LogP : 3.85750
- PSA (Polar Surface Area) : 41.57 Ų
These properties suggest that the compound may exhibit favorable pharmacokinetic characteristics, which are crucial for its potential therapeutic applications.
Biological Activity
Research indicates that compounds in the diazaspiro[5.5]undecane class, including this compound, possess various biological activities:
- Antimicrobial Activity : Compounds in this class have shown potential against various pathogens, including antibiotic-resistant strains. The structural features contribute to their ability to penetrate microbial membranes and exert antimicrobial effects .
- Anti-inflammatory Properties : Some studies have indicated that similar compounds can modulate inflammatory responses, potentially making them useful in treating conditions such as arthritis and other inflammatory diseases .
- Neuropharmacological Effects : There is evidence suggesting that these compounds may interact with neurotransmitter systems, particularly GABA receptors. This interaction could lead to anxiolytic or sedative effects .
Study on Antimicrobial Activity
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of diazaspiro compounds. The findings demonstrated that certain derivatives exhibited activity comparable to standard antibiotics against resistant strains of Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in enhancing bioactivity .
Anti-inflammatory Mechanisms
Research conducted by Bavo et al. explored the anti-inflammatory mechanisms of diazaspiro compounds. They reported that these compounds could inhibit pro-inflammatory cytokine production in vitro, suggesting a pathway for therapeutic intervention in chronic inflammatory diseases .
Neuropharmacological Evaluation
A recent investigation into the neuropharmacological effects of diazaspiro compounds revealed their potential as GABA receptor antagonists. This study indicated that these compounds could modulate GABAergic signaling, which is crucial for managing anxiety and other mood disorders .
Data Table: Summary of Biological Activities
Q & A
Q. Advanced
- 3D glioma spheroids : Mimic tumor microenvironments; used to assess cytotoxicity and ER stress induction .
- GRP78-luciferase biosensor cells : Quantify ER stress activation via luminescence .
- Primary hepatocytes : Evaluate ACC inhibition and lipid metabolism effects .
How do structural modifications impact pharmacological activity?
Advanced
Structure-activity relationship (SAR) studies highlight:
| Modification | Effect on Potency | Reference |
|---|---|---|
| Core spirocycle removal | Complete loss of activity | |
| Diphenylmethyl substitution | 10× reduction in GRP78 activation | |
| Benzyl group replacement | Alters lipophilicity and target engagement |
What analytical techniques confirm compound identity and purity?
Q. Basic
- HPLC : Retention time matching and peak integration (>95% purity) .
- High-resolution MS : Exact mass confirmation (e.g., 288.385 g/mol) .
- Elemental analysis : Validates C, H, N, Cl content within 0.4% theoretical values .
What strategies improve pharmacokinetic properties?
Q. Advanced
- LogP optimization : Replace benzyl with polar groups (e.g., pyridinyl) to enhance solubility .
- Prodrug design : Introduce ester moieties for sustained release .
- Plasma stability assays : Use liver microsomes to identify metabolic hotspots .
What design considerations apply to high-throughput screening (HTS)?
Q. Advanced
- Assay selection : Prioritize orthogonal assays (e.g., GRP78 reporter + cell viability) to reduce false positives .
- Dose-response profiling : Test 10 nM–100 μM ranges to determine EC₅₀/IC₅₀ values .
- Counter-screening : Exclude pan-assay interference compounds (PAINS) via redox/aggregation assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
